
(2R)-Tetrahydro-2-furanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-Tetrahydro-2-furanol is a chiral organic compound with the molecular formula C4H8O2. It is a furan derivative, where the furan ring is fully saturated, and a hydroxyl group is attached to the second carbon atom in the ring. This compound is known for its unique stereochemistry and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
(2R)-Tetrahydro-2-furanol can be synthesized through several methods. One common method involves the reduction of 2-furanone using a chiral catalyst to ensure the desired stereochemistry. The reaction typically employs hydrogen gas in the presence of a palladium catalyst under mild conditions.
Another synthetic route involves the asymmetric reduction of 2-furanone using borane-dimethyl sulfide complex (BH3·DMS) in the presence of a chiral ligand. This method provides high enantioselectivity and yields the desired this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2-furanone. The process involves the use of a chiral catalyst to achieve high enantioselectivity. The reaction is carried out in a high-pressure reactor with hydrogen gas and a palladium or rhodium catalyst.
化学反应分析
Types of Reactions
(2R)-Tetrahydro-2-furanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to tetrahydrofuran using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Tosyl chloride (TsCl) in the presence of a base for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 2-Furanone
Reduction: Tetrahydrofuran
Substitution: Various substituted tetrahydrofurans depending on the nucleophile used.
科学研究应用
(2R)-Tetrahydro-2-furanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: this compound is used in the production of flavors and fragrances due to its pleasant odor.
作用机制
The mechanism of action of (2R)-Tetrahydro-2-furanol depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the furan ring. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the furan ring can undergo various transformations.
In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways involved would vary based on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Tetrahydrofuran: A fully saturated furan ring without the hydroxyl group.
2-Furanone: An oxidized form of (2R)-Tetrahydro-2-furanol.
(2S)-Tetrahydro-2-furanol: The enantiomer of this compound with opposite stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart different physical and chemical properties compared to its enantiomer or other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and in the production of enantiomerically pure pharmaceuticals.
属性
IUPAC Name |
(2R)-oxolan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODDICFTDYODH-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4S)-1-Oxa-8-azaspiro[3.5]nonane](/img/structure/B13910376.png)
![Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13910383.png)
![(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910385.png)
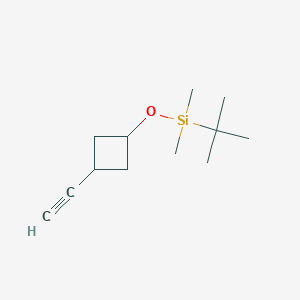
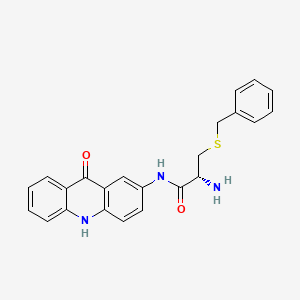
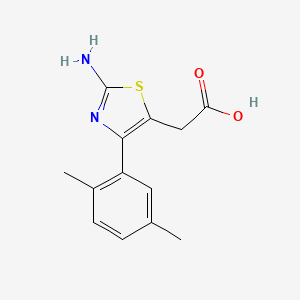
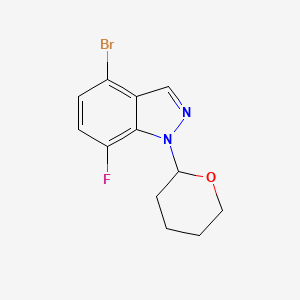
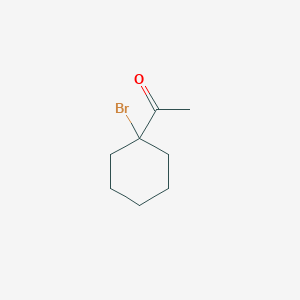
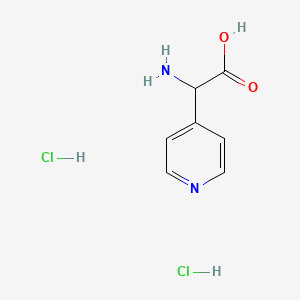
![1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)



